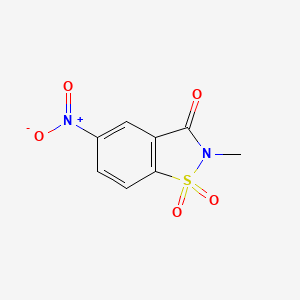

5-nitro-1,1-dioxo-2-methyl-1,2-benzisothiazol-3(2H)-one

Description

Properties

Molecular Formula |

C8H6N2O5S |

|---|---|

Molecular Weight |

242.21 g/mol |

IUPAC Name |

2-methyl-5-nitro-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C8H6N2O5S/c1-9-8(11)6-4-5(10(12)13)2-3-7(6)16(9,14)15/h2-4H,1H3 |

InChI Key |

DISOWQUNWQNKNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of 2-Methyl-5-nitrobenzenesulfonamide

One well-documented method involves the oxidation of 2-methyl-5-nitrobenzenesulfonamide using chromium(VI) oxide in sulfuric acid and water at ambient temperature over 24 hours. This process yields the target compound as a white powder with a reported yield of 72%.

Reaction conditions and procedure:

- Chromium trioxide (20.4 g, 0.204 mol) dissolved in water (150 mL)

- Concentrated sulfuric acid (190 mL) added dropwise in an ice bath

- Addition of 2-methyl-5-nitrobenzenesulfonamide (10 g, 46.3 mmol)

- Stirring at room temperature for 24 hours

- Filtration, washing, dissolution in sodium bicarbonate, vacuum filtration, acidification with concentrated HCl

- Final filtration and drying at 40 °C under vacuum

- Yield: 72%

- Melting point: 205.6–205.8 °C

This method is notable for its straightforward oxidative cyclization and relatively high yield, making it suitable for laboratory-scale synthesis.

Disproportionation of 2,2'-Dithiodibenzoic Acid Amides in Aqueous Alkaline Medium

Another approach described in European patent EP0187349A2 involves the preparation of benzisothiazolones by reacting 2,2'-dithiodibenzoic acid amides in an aqueous alkaline medium, optionally with a water-soluble organic solvent such as ethanol or ethylene glycol.

- Reaction temperature: 30–80 °C, preferably 50–70 °C

- Reaction time: 3–4 hours

- Use of oxygen or oxygen-donating substances to facilitate the reaction

- Alkali metal hydroxides (e.g., sodium hydroxide) as the base

- The reaction proceeds by disproportionation, generating benzisothiazolones and their alkali salts

- Acidification of the reaction mixture with dilute hydrochloric acid to precipitate the product

- High yield and purity of benzisothiazolones

- Can be operated continuously for large-scale production

- Alkali salts formed can be isolated directly by cooling without salting out

This method is versatile and has been applied to various substituted benzisothiazolones, including nitro derivatives, by choosing appropriate amide precursors.

N-Alkylation via Lithium Salt Intermediates

For derivatives with N-substitution such as the 2-methyl group, a selective alkylation method involves preparing the lithium salt of 1,2-benzisothiazolin-3-one followed by reaction with alkyl halides.

- Preparation of lithium salt by slurrying 1,2-benzisothiazolin-3-one with lithium hydroxide monohydrate in polar solvents (ethanol, methanol, acetone, etc.) at reflux for 1–2 hours

- Cooling, filtering, and drying to isolate the lithium salt

- Reaction of the lithium salt with alkylating agents such as methyl iodide or butyl bromide in solvents like dimethylformamide or tetrahydrofuran

- High selectivity for N-alkylation over O-alkylation (e.g., 92.8:7.2 ratio)

- Final isolation of N-methyl or N-butyl derivatives as hydrochloride salts with yields up to 85%

This method provides a controlled approach to introduce the methyl group at the nitrogen atom, which is essential for obtaining the target 2-methyl derivative.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Oxidative cyclization | 2-Methyl-5-nitrobenzenesulfonamide | CrO3, H2SO4, H2O, RT | 72 | 24 h | Straightforward, lab-scale |

| Disproportionation in alkaline medium | 2,2'-Dithiodibenzoic acid amides | NaOH (aq), organic solvent, O2, 30–80 °C | High (not specified) | 3–4 h | Scalable, continuous possible |

| N-Alkylation via lithium salt | 1,2-Benzisothiazolin-3-one | LiOH, alkyl halides, polar solvents | Up to 85 | 1–2 h (salt prep) + alkylation | High selectivity for N-alkylation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its biological activity.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Key Compounds Analyzed:

1,2-Benzisothiazol-3(2H)-one (BIT)

Saccharin (1,1-Dioxo-1,2-benzisothiazol-3(2H)-one)

N-Substituted 1,2-Benzisothiazol-3(2H)-ones (e.g., 2-methyl derivatives)

4,6-Dinitro-1,2-Benzisothiazol-3(2H)-ones

Table 1: Structural and Spectral Data

Notes:

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Insights:

Reactivity and Stability

- 5-Nitro Derivative : The nitro group facilitates electrophilic aromatic substitution but may reduce hydrolytic stability compared to BIT.

- 4,6-Dinitro-BIT : Undergoes rapid nucleophilic substitution (e.g., with sodium alcoholates or NaN₃) due to electron-withdrawing nitro groups .

- BIT : Stable under ambient conditions but susceptible to oxidation at elevated temperatures .

Toxicological and Environmental Profiles

Table 3: Toxicity Data

Notes:

- BIT’s low acute toxicity supports its use in consumer products .

Biological Activity

5-Nitro-1,1-dioxo-2-methyl-1,2-benzisothiazol-3(2H)-one, commonly referred to as benzisothiazol-3-one derivatives, is a synthetic compound belonging to the isothiazolinone family. This compound is notable for its diverse biological activities, particularly its antimicrobial properties. The following article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 197.211 g/mol. It has a melting point of 250°C and displays a density of approximately 1.6 g/cm³. The compound is characterized by its yellow powder form and has various applications across different industries, including pharmaceuticals and biocides .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O₃S |

| Molecular Weight | 197.211 g/mol |

| Melting Point | 250°C |

| Density | 1.6 g/cm³ |

| Boiling Point | 316.5°C |

Antimicrobial Properties

One of the primary biological activities of this compound is its potent antimicrobial action. It has been extensively studied for its effectiveness against a variety of pathogens.

Case Study: Antibacterial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antibacterial activity of various benzisothiazolone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 5-nitro derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 2.6 µg/mL for E. coli and 0.5 µg/mL for S. aureus .

Cytotoxicity and Safety Profile

While the compound demonstrates strong antimicrobial properties, it also raises concerns regarding cytotoxicity. Research has shown that certain concentrations can induce cellular necrosis in human liver cell lines (HepG2) and neuronal cells, highlighting the need for careful consideration in therapeutic applications .

Toxicological Data

The LD50 values for oral administration in rats and mice are reported as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Rat | 1020 |

| Mouse | 1150 |

These values indicate moderate toxicity levels, necessitating further investigation into safety profiles in clinical settings.

The mechanism through which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of cellular processes in fungi and bacteria .

Applications in Industry

Due to its antimicrobial properties, this compound is utilized in various industrial applications:

- Cosmetics : As a preservative to prevent microbial contamination.

- Paints : To enhance durability by preventing fungal growth.

- Pharmaceuticals : As an active ingredient in formulations aimed at treating infections.

Q & A

Q. How can interdisciplinary approaches (chemistry/biology) evaluate pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.